1-(Tert-butyl)-3-(5-(isopentylthio)-1,3,4-thiadiazol-2-yl)urea
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Overview
Description
1-(Tert-butyl)-3-(5-(isopentylthio)-1,3,4-thiadiazol-2-yl)urea is an organic compound that features a tert-butyl group, an isopentylthio group, and a 1,3,4-thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butyl)-3-(5-(isopentylthio)-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of tert-butyl isocyanate with 5-(isopentylthio)-1,3,4-thiadiazole-2-amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butyl)-3-(5-(isopentylthio)-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiadiazole ring or the isopentylthio group, potentially yielding different products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce various reduced forms of the thiadiazole ring or the isopentylthio group.
Scientific Research Applications
1-(Tert-butyl)-3-(5-(isopentylthio)-1,3,4-thiadiazol-2-yl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions, particularly those involving sulfur-containing heterocycles.
Industry: Used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1-(Tert-butyl)-3-(5-(isopentylthio)-1,3,4-thiadiazol-2-yl)urea exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiadiazole ring and isopentylthio group are likely involved in these interactions, potentially through hydrogen bonding, hydrophobic interactions, or covalent modification of target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(Tert-butyl)-3-(5-methylthio-1,3,4-thiadiazol-2-yl)urea
- 1-(Tert-butyl)-3-(5-ethylthio-1,3,4-thiadiazol-2-yl)urea
- 1-(Tert-butyl)-3-(5-propylthio-1,3,4-thiadiazol-2-yl)urea
Uniqueness
1-(Tert-butyl)-3-(5-(isopentylthio)-1,3,4-thiadiazol-2-yl)urea is unique due to the presence of the isopentylthio group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-tert-butyl-3-[5-(3-methylbutylsulfanyl)-1,3,4-thiadiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4OS2/c1-8(2)6-7-18-11-16-15-10(19-11)13-9(17)14-12(3,4)5/h8H,6-7H2,1-5H3,(H2,13,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBMHDJJEIQAFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NN=C(S1)NC(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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